2-cyclopropyl-5-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
CAS No.: 2640874-20-8
Cat. No.: VC11850106
Molecular Formula: C18H23FN6
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640874-20-8 |
|---|---|
| Molecular Formula | C18H23FN6 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-cyclopropyl-5-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine |
| Standard InChI | InChI=1S/C18H23FN6/c1-3-15-12(2)22-16(13-4-5-13)23-17(15)24-6-8-25(9-7-24)18-20-10-14(19)11-21-18/h10-11,13H,3-9H2,1-2H3 |
| Standard InChI Key | AUDUBEHRRQLFJZ-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C4CC4)C |
| Canonical SMILES | CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C4CC4)C |
Introduction
Synthesis Pathways
While specific synthesis details for this compound were not directly available in the provided sources, pyrimidine derivatives are typically synthesized using well-established methods. A plausible synthetic route might involve:
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Formation of the Pyrimidine Core:
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Condensation of β-diketones with guanidine derivatives under acidic or basic conditions.
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Introduction of Substituents:
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Cyclopropyl and ethyl groups can be introduced using alkylation reactions.
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The piperazine moiety with a fluoropyrimidine substituent can be attached through nucleophilic substitution or coupling reactions.
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Final Assembly:
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Functionalization at position 4 to attach the piperazine derivative using amination or related reactions.
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Further details on synthesis would require experimental protocols tailored to this specific structure.
Biological Relevance
Pyrimidine derivatives are known for their diverse biological activities, including:
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Anticancer: Many pyrimidines act as inhibitors of enzymes like dihydrofolate reductase or thymidylate synthase.
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Antiviral: Fluorinated pyrimidines have been explored for inhibiting viral replication enzymes.
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CNS Activity: Piperazine-containing compounds often exhibit activity on neurological targets.
Potential Applications of the Compound
Given its structure:
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The fluoropyrimidine moiety suggests potential as an antiviral agent, targeting RNA or DNA polymerases.
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The piperazine ring may enhance bioavailability and receptor binding affinity, making it a candidate for CNS-related disorders.
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Its lipophilic groups (cyclopropyl and ethyl) could improve membrane permeability, enhancing pharmacokinetics.
Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are typically employed:
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NMR Spectroscopy: For structural elucidation (e.g., and NMR).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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IR Spectroscopy: For functional group analysis.
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X-Ray Crystallography: To resolve crystal structure if solid-state properties are relevant.
Biological Screening
While direct data on this compound was unavailable in the search results, analogous pyrimidine derivatives have shown:
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Anticancer activity via enzyme inhibition.
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Antibacterial effects against resistant strains.
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Modulation of CNS receptors in neurological disorders.
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